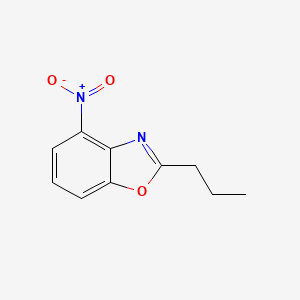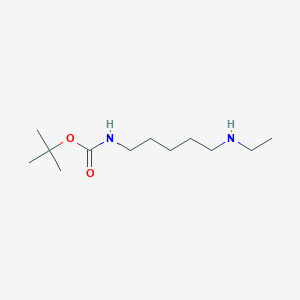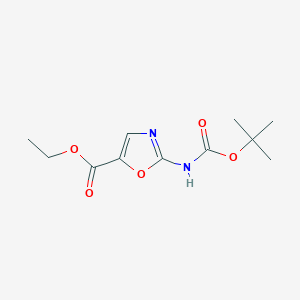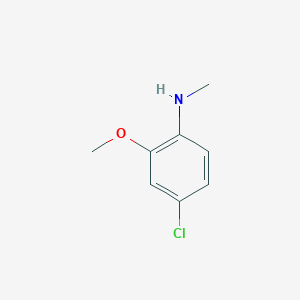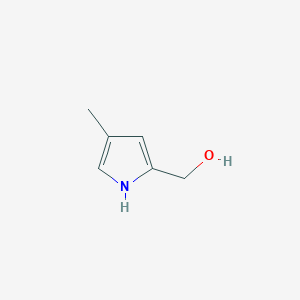
(4-甲基-1H-吡咯-2-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
科学研究应用
Chemistry
In chemistry, (4-Methyl-1H-pyrrol-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. Derivatives of pyrrole, including (4-Methyl-1H-pyrrol-2-yl)methanol, have shown promise in antimicrobial and anticancer studies .
Medicine
In medicine, (4-Methyl-1H-pyrrol-2-yl)methanol and its derivatives are investigated for their potential therapeutic applications. These compounds may serve as lead compounds for the development of new drugs targeting various diseases .
Industry
In the industrial sector, (4-Methyl-1H-pyrrol-2-yl)methanol is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
作用机制
Target of Action
It is known that pyrrole-containing compounds, which include (4-methyl-1h-pyrrol-2-yl)methanol, have diverse biological activities . They are found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial .
Mode of Action
The diverse nature of activities exhibited by pyrrole-containing compounds suggests that they interact with multiple targets, leading to various changes in cellular processes .
Biochemical Pathways
Pyrrole-containing compounds are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of pyrrole-containing compounds, it can be inferred that the compound may have a broad range of molecular and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 4-methylpyrrole with formaldehyde under acidic conditions. The reaction proceeds via electrophilic substitution, where the formaldehyde acts as an electrophile, and the pyrrole ring provides the nucleophilic site .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity .
化学反应分析
Types of Reactions
(4-Methyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles, such as halogens or nitro groups.
Major Products Formed
Oxidation: Formation of 4-methyl-1H-pyrrole-2-carboxaldehyde or 4-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 4-methyl-1H-pyrrole-2-ylmethanol or 4-methyl-1H-pyrrole-2-ylamine.
Substitution: Formation of various substituted pyrrole derivatives.
相似化合物的比较
Similar Compounds
Pyrrole: The parent compound of (4-Methyl-1H-pyrrol-2-yl)methanol, pyrrole is a simple five-membered aromatic heterocycle with one nitrogen atom.
Pyrrolidine: A saturated analog of pyrrole, pyrrolidine lacks the aromaticity of pyrrole but retains the five-membered ring structure.
Uniqueness
(4-Methyl-1H-pyrrol-2-yl)methanol is unique due to the presence of the hydroxymethyl group at the 2-position of the pyrrole ring. This functional group imparts distinct reactivity and potential biological activities compared to other pyrrole derivatives .
属性
IUPAC Name |
(4-methyl-1H-pyrrol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-2-6(4-8)7-3-5/h2-3,7-8H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPLAMGSCXMLFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649970 |
Source


|
| Record name | (4-Methyl-1H-pyrrol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151417-49-1 |
Source


|
| Record name | (4-Methyl-1H-pyrrol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
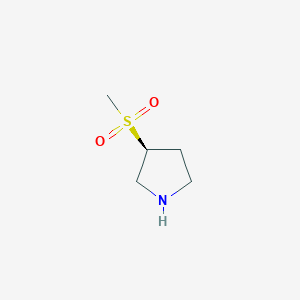

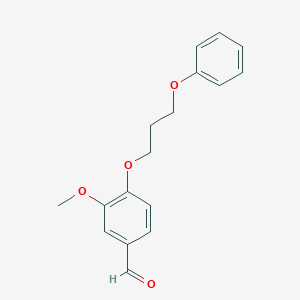
![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)
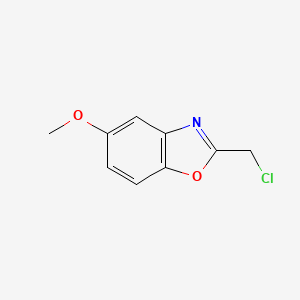
![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)
![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)
